molecular formula C8H11ClN2O B2979869 2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one CAS No. 1379191-35-1

2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one

Cat. No. B2979869
CAS RN: 1379191-35-1
M. Wt: 186.64
InChI Key: UTUQZONRFAPBGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, the synthesis of “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one” involves the nucleophilic substitution of “2-chloro-1-(1-chlorocyclopropyl)ethanone” and "1,2,4-triazole" . The reaction conditions can be optimized to afford the desired N-alkylated material in near-quantitative yield .

Scientific Research Applications

Computational Studies on Imidazole Derivatives

Erdogan and Erdoğan (2019) conducted a computational study investigating the nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanones. They utilized Density Functional Theory (DFT) calculations to explore the chemical reactions, including single-point energy calculations, geometry optimizations, and molecular electrostatic potential map calculations. This research aids in understanding the reactivity and potential applications of imidazole derivatives in chemical synthesis (Erdogan & Erdoğan, 2019).

Enantioselectivity and Inhibition Studies

Khodarahmi et al. (1998) explored the enantioselectivity of 1-(benzofuran-2-yl)-1-(1H-imidazol-1-yl) alkanes as inhibitors of P450 AROM, providing insights into the stereochemical preferences of these compounds and their potential as enzyme inhibitors. Their study highlights the importance of structural variations in modulating the biological activity of imidazole derivatives (Khodarahmi et al., 1998).

X-ray and DFT Calculated Structures

Şahin et al. (2014) determined the crystal and molecular structures of two new compounds derived from 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one. Their work, involving single-crystal X-ray diffraction and DFT calculations, provides valuable data on the geometric and electronic properties of these compounds, contributing to the field of crystallography and material science (Şahin et al., 2014).

N-Heterocyclic Carbenes in Catalysis

Grasa, Kissling, and Nolan (2002) demonstrated the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as efficient catalysts in transesterification between esters and alcohols. This study emphasizes the versatility of imidazole derivatives as catalysts in organic synthesis, showing their potential to mediate acylation reactions at low catalyst loadings and room temperature (Grasa, Kissling, & Nolan, 2002).

Protic Hydroxylic Ionic Liquids

Shevchenko et al. (2017) synthesized 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with nitrogenous centers of variable basicity, and studied its properties as a hydroxylic ionic liquid. Their findings contribute to the development of new ionic liquids with enhanced physicochemical properties, suitable for various applications in green chemistry (Shevchenko et al., 2017).

Safety and Hazards

The safety and hazards associated with “2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one” are not well-documented. It is always recommended to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on “2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. As with any chemical compound, it is also important to thoroughly investigate its safety and hazards .

properties

IUPAC Name

2-chloro-1-(1-propan-2-ylimidazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-6(2)11-4-3-10-8(11)7(12)5-9/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUQZONRFAPBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one

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